5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,1-DIBENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The compound has a molecular formula of C17H17N5O and a molecular weight of 307.35 g/mol .
Preparation Methods
The synthesis of N,1-DIBENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. The process generally includes the reaction of azides with alkynes in the presence of a copper catalyst. The reaction conditions often involve mild temperatures and aqueous solvents, making it an efficient and environmentally friendly method . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
N,1-DIBENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N,1-DIBENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,1-DIBENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,1-DIBENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,3-Triazole-4-carboxamide: This compound shares a similar core structure but lacks the dibenzyl and acetamido groups, which can affect its reactivity and biological activity.
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide:
The uniqueness of N,1-DIBENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N5O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-acetamido-N,1-dibenzyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-14(25)21-18-17(19(26)20-12-15-8-4-2-5-9-15)22-23-24(18)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,26)(H,21,25) |
InChI Key |
OARGESNYQJBFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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